molecular formula C14H12N2 B14286681 1,4-Dihydro-1,4-methanoacridin-9-amine CAS No. 116207-37-5

1,4-Dihydro-1,4-methanoacridin-9-amine

Cat. No.: B14286681
CAS No.: 116207-37-5
M. Wt: 208.26 g/mol
InChI Key: TZMKCQLIPLLRMD-UHFFFAOYSA-N
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Description

1,4-Dihydro-1,4-methanoacridin-9-amine is a chemical compound that belongs to the class of acridine derivatives Acridines are known for their wide range of applications in various fields, including medicinal chemistry, material science, and photophysics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydro-1,4-methanoacridin-9-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable acridine derivative with a methylene donor in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-1,4-methanoacridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1,4-Dihydro-1,4-methanoacridin-9-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of materials with specific photophysical properties, such as fluorescent dyes.

Mechanism of Action

The mechanism of action of 1,4-Dihydro-1,4-methanoacridin-9-amine involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of DNA and affecting processes like replication and transcription. This intercalation is driven by π-stacking interactions between the aromatic rings of the compound and the base pairs of DNA.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of 1,4-Dihydro-1,4-methanoacridin-9-amine, known for its wide range of applications.

    Acriflavine: An acridine derivative with antimicrobial properties.

    Proflavine: Another acridine derivative used as a disinfectant and antiseptic.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

116207-37-5

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10,13-hexaen-10-amine

InChI

InChI=1S/C14H12N2/c15-13-10-3-1-2-4-11(10)16-14-9-6-5-8(7-9)12(13)14/h1-6,8-9H,7H2,(H2,15,16)

InChI Key

TZMKCQLIPLLRMD-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3=NC4=CC=CC=C4C(=C23)N

Origin of Product

United States

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